N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide
Description
N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide is a synthetic acetamide derivative characterized by a central 2-hydroxypropoxy linker bridging a phenylacetamide group and a 1H-pyrazole substituent. The hydroxyl and acetamide moieties confer hydrogen-bonding capabilities, influencing solubility and molecular interactions .
Properties
IUPAC Name |
N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-11(18)16-12-3-5-14(6-4-12)20-10-13(19)9-17-8-2-7-15-17/h2-8,13,19H,9-10H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFIQKQJUANTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333226 | |
| Record name | N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890603-94-8 | |
| Record name | N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 4-Aminophenol
4-Aminophenol is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield 4-acetamidophenol. This step ensures protection of the amine group while establishing the acetamide functionality.
Reaction Scheme :
Conditions :
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Aryl Assembly
A boronic ester-containing precursor is coupled with a brominated propoxy-pyrazole intermediate.
Step 4.1a: Synthesis of Boronic Ester Intermediate
As demonstrated in, 3-acetamidophenyl boronic acid pinacol ester is prepared via palladium-catalyzed borylation:
Conditions :
Step 4.1b: Coupling with Brominated Propoxy-Pyrazole
Key Parameters :
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Epoxide Ring-Opening | Epichlorohydrin coupling, pyrazole addition | 65–70% | High regioselectivity, minimal byproducts | Sensitivity to moisture |
| Tosylate Displacement | Tosylation, nucleophilic substitution | 68–72% | Robust functional group compatibility | Requires toxic tosyl chloride |
| Suzuki Coupling | Boronic ester synthesis, cross-coupling | 74% | Modular, convergent synthesis | Requires specialized catalysts |
Mechanistic Insights and Optimization
Epoxide Ring-Opening Dynamics
The regioselectivity of pyrazole attack on the epoxide is governed by electronic effects. The terminal carbon, being less substituted, exhibits higher electrophilicity, favoring nucleophilic attack. Steric hindrance at the central carbon further directs reactivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{4-[2-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]phenyl}acetamide (Compound V)
- Structure : Replaces the pyrazole group with a 2-methyl-4-nitroimidazole moiety.
- Synthesis: Derived from 4-acetamidophenol via O-alkylation and N-alkylation .
- Activity : Exhibits potent anti-urease (IC₅₀ = 12.3 µM) and anti-inflammatory activity (65% inhibition in carrageenan-induced edema at 50 mg/kg) .
- Key Difference : The nitroimidazole group enhances antibacterial specificity, likely due to redox-active nitro groups disrupting microbial metabolism .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Features a dichlorophenylacetamide group and a dihydro-pyrazol-4-yl substituent.
- Crystallography: The amide group forms R₂²(10) hydrogen-bonded dimers, influencing crystal packing and solubility .
- Activity : Structural similarity to benzylpenicillin suggests possible antibiotic activity, though specific data are unavailable .
N-{4-[2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy]phenyl}acetamide
- Structure : Substitutes pyrazole with a 4-methoxyphenyl-piperazine group.
Physico-chemical Properties :
Property Value Molecular Weight 399.48 g/mol Boiling Point 652.9°C Density 1.209 g/cm³ Polar Surface Area (PSA) 74.27 Ų - Activity : The piperazine moiety may enhance G protein-coupled receptor (GPCR) interactions, as seen in related compounds like L748337 (a β₃-adrenergic receptor agonist) .
N-(4-((2-Hydroxy-naphthalen-1-ylmethylene)-amino)-phenyl)-acetamide
- Structure : Incorporates a naphthalene-based Schiff base instead of pyrazole.
- Activity : Schiff base derivatives often exhibit antiproliferative effects. For example, hydroxyacetamide analogs (FP1-12) show IC₅₀ values of 0.8–4.2 µM against cancer cell lines .
Structural and Functional Analysis Table
Key Findings and Implications
- Pyrazole vs. Imidazole : Pyrazole-containing compounds (e.g., target molecule) may offer better metabolic stability than nitroimidazole derivatives, which are prone to nitro group reduction .
- Hydrogen Bonding : The R₂²(10) dimerization in dichlorophenylacetamide analogs suggests lower solubility than the target compound, which lacks bulky aromatic substituents .
- GPCR Targeting : Piperazine-substituted analogs demonstrate the importance of nitrogen-rich substituents for receptor binding, a feature exploitable in optimizing the target molecule .
Biological Activity
N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 273.30 g/mol. The compound features a phenyl ring substituted with a propoxy group linked to a hydroxyl and pyrazole moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer potential. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating that the compound may activate apoptotic pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
